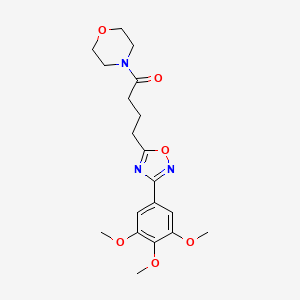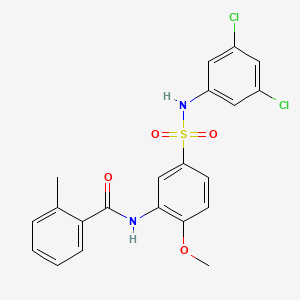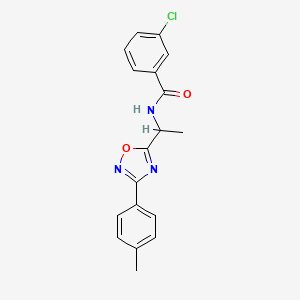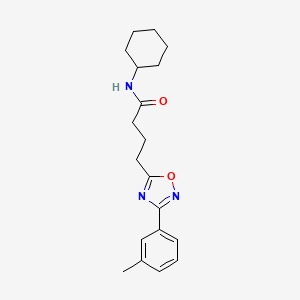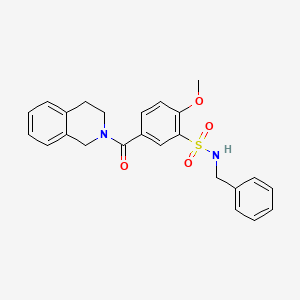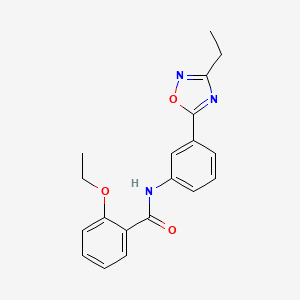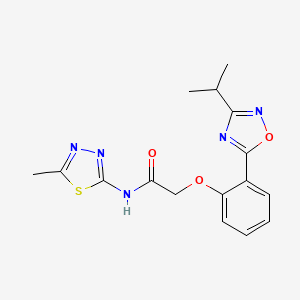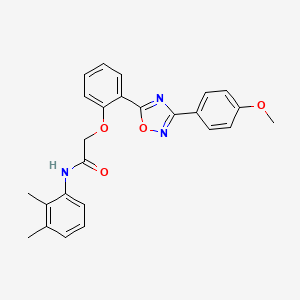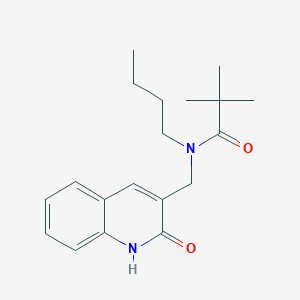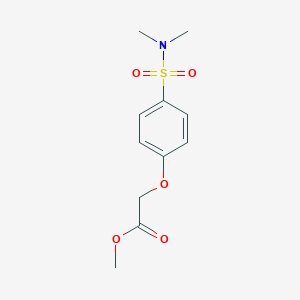
Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate, also known as methyl sulfone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process, and its mechanism of action and biochemical effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. Studies have shown that this compound sulfone can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. Methyl sulfone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
Methyl sulfone has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as increase the expression of anti-inflammatory cytokines such as interleukin-10. Methyl sulfone has also been found to reduce oxidative stress and lipid peroxidation, which may contribute to its anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl sulfone has several advantages for use in lab experiments. It is a stable and relatively non-toxic compound, making it safe to handle and use in various experimental settings. However, it also has some limitations, such as its relatively low solubility in water and some organic solvents, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfone. One area of interest is its potential as an anti-inflammatory and antioxidant agent in the treatment of various diseases, such as rheumatoid arthritis and neurodegenerative disorders. Another area of interest is its potential as a biomarker for oxidative stress and inflammation, which may have diagnostic and prognostic applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound sulfone and its potential interactions with other cellular signaling pathways.
Conclusion
In conclusion, this compound 2-(4-(N,N-diMethyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetatesulfamoyl)phenoxy)acetate, or this compound sulfone, is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of scientific research.
Synthesemethoden
Methyl sulfone is synthesized through a multistep process that involves the reaction of p-bromoanisole with diMethyl 2-(4-(N,N-dimethylsulfamoyl)phenoxy)acetate sulfide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. The final product is purified through recrystallization, yielding a white crystalline solid with a melting point of 107-109°C.
Wissenschaftliche Forschungsanwendungen
Methyl sulfone has been found to have potential applications in various fields of scientific research. It has been used as a solvent in the synthesis of various organic compounds, as well as a reagent in the preparation of sulfonamides and other organic derivatives. Methyl sulfone has also been studied for its potential use as a biomarker for oxidative stress and inflammation, as well as its potential as an anti-inflammatory and antioxidant agent.
Eigenschaften
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-12(2)18(14,15)10-6-4-9(5-7-10)17-8-11(13)16-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSMVFAXJWDKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

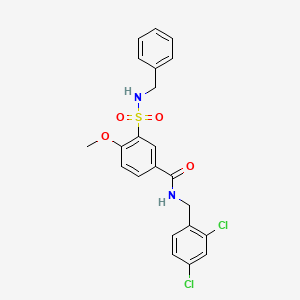
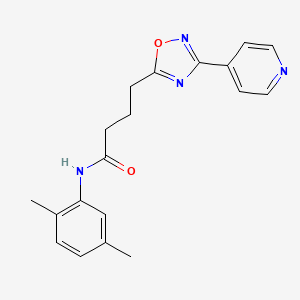
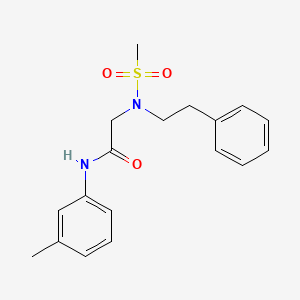
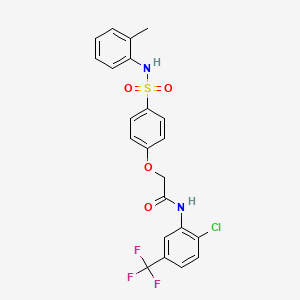
![1-(4-chlorobenzenesulfonyl)-N-[(4-chlorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B7699846.png)
